molecular formula C25H22N4O3 B2476980 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251597-33-7

7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2476980
CAS No.: 1251597-33-7
M. Wt: 426.476
InChI Key: YOWHCAQWCUDHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1251597-33-7) is a high-purity small molecule belonging to the 1,8-naphthyridine class of compounds, which are bicyclic scaffolds recognized for their diverse pharmacological potential . With a molecular formula of C₂₅H₂₂N₄O₃ and a molecular weight of 426.47 g/mol, this compound is provided to support scientific investigation . Key predicted physicochemical properties include a density of 1.341 g/cm³ and a pKa of 11.52, which can inform solubility and formulation strategies for in vitro assays . Researchers are exploring 1,8-naphthyridine derivatives for a wide spectrum of biological activities. These derivatives have been investigated as antimicrobial agents, with studies indicating potential activity against various bacterial pathogens . Furthermore, similar naphthyridine compounds have shown significant promise in anticancer research, with mechanisms of action that may include the induction of apoptosis through caspase activation and modulation of cell cycle regulators . Additional research areas for this compound class include neuroprotective effects and the modulation of calcium channels, suggesting potential applications in neurological and cardiovascular disease research . This product is strictly labeled For Research Use Only. Not for human or veterinary use. Researchers should consult the available scientific literature for specific experimental data and protocols related to this compound and its analogs.

Properties

IUPAC Name

7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)27-22(30)15-29-14-21(25(32)28-18-6-4-3-5-7-18)23(31)20-13-10-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWHCAQWCUDHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate with 4-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or naphthyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biology: Study of its interactions with biological macromolecules.

    Pharmaceuticals: Development of new therapeutic agents.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity
Target Compound (4-methylphenyl carbamoyl) C25H22N4O3 426.476 C-7 methyl, N-1 carbamoyl methyl Enhanced metabolic stability
N-(4-Ethylphenyl) analogue C26H24N4O3 440.5 C-7 methyl, 4-ethylphenyl group Increased lipophilicity (LogP +0.3)
1-(4-Chlorobenzyl)-N-(4-chlorophenyl) C22H15Cl2N3O2 424.28 Dual Cl substituents Halogen bonding enhances target affinity
Thiomorpholin-4-ylcarbonyl derivative C23H24N4O3S 436.5 Thiomorpholine moiety Improved electronic properties
Cyclopentylcarbamoyl derivative C24H26N4O3 418.497 Cyclopentyl group Bulkier side chain alters receptor fit
2,5-Dimethylphenyl variant C26H24N4O3 440.503 2,5-dimethylphenyl substitution Steric effects modulate activity

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility: Target Compound: LogP ~2.8; soluble in DMSO, ethanol . 4-Ethylphenyl analogue (): LogP ~3.1; reduced aqueous solubility. Thiomorpholine derivative (): LogP ~2.5; improved solubility due to sulfur’s polarity.
  • Metabolic Stability : Methyl and ethyl groups at C-7 reduce oxidative metabolism, while electron-withdrawing groups (e.g., Cl in ) may slow hepatic clearance .

Challenges and Contradictions in Data

  • Bioactivity Variability : Ethyl and methyl substituents show conflicting impacts on anticancer activity across cell lines, possibly due to assay-specific conditions .
  • Solubility vs. Affinity Trade-offs : Chlorinated derivatives exhibit high target binding but poor solubility, complicating formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.